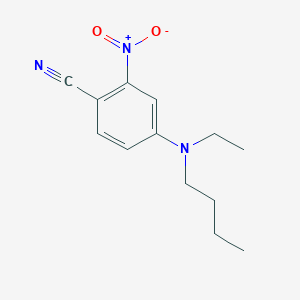![molecular formula C21H23NO B12531858 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one CAS No. 141921-91-7](/img/structure/B12531858.png)
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-phenyl-2-azaspiro[35]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one typically involves the reaction of benzylamine with a suitable ketone under acidic or basic conditions. One common method involves the use of a cyclization reaction where the benzylamine reacts with a ketone in the presence of a catalyst to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one
- 3-phenyl-2-azaspiro[3.5]nonan-1-one
- 2-benzyl-1-phenyl-2-azaspiro[3.5]nonan-3-one
Uniqueness
2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
141921-91-7 |
|---|---|
Molecular Formula |
C21H23NO |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-benzyl-1-phenyl-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C21H23NO/c23-20-21(14-8-3-9-15-21)19(18-12-6-2-7-13-18)22(20)16-17-10-4-1-5-11-17/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
JOODOXQLEQXCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(N(C2=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)
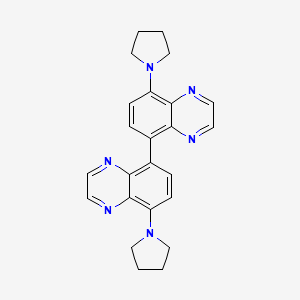
![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)
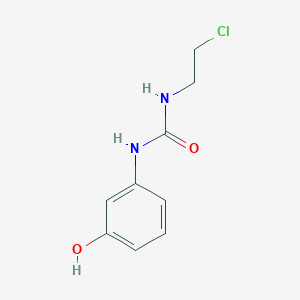

![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
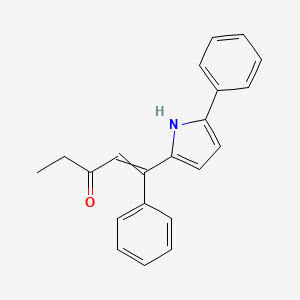
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
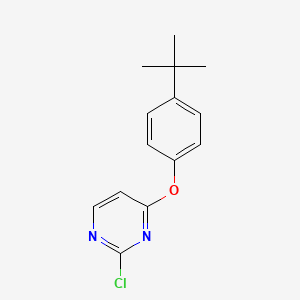
![3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid](/img/structure/B12531851.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)
